molecular formula C25H22F3N5O4S B1667043 {2-[6-(2-Acetylamino-benzothiazol-4-yloxy)-pyrimidin-4-yl]-5-trifluoromethyl-phenyl}carbamic acid tert-butyl ester CAS No. 659731-59-6

{2-[6-(2-Acetylamino-benzothiazol-4-yloxy)-pyrimidin-4-yl]-5-trifluoromethyl-phenyl}carbamic acid tert-butyl ester

Cat. No. B1667043
M. Wt: 545.5 g/mol
InChI Key: JXKLZZJMXYNAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMG8163 is a vanilloid receptor TRPV1 antagonist.

Scientific Research Applications

Enantioselective Preparation

One application of related compounds involves the enantioselective preparation of dihydropyrimidones. This process includes compounds like carbamic acid, which are crucial for the synthesis of chiral compounds through reactions like the Mannich reaction. This is significant for developing stereochemically complex pharmaceuticals and fine chemicals (Goss, Dai, Lou, & Schaus, 2009).

Synthesis of Heterocyclic Compounds

Heterocyclic compounds play a vital role in medicinal chemistry. The synthesis of derivatives like pyrimidin-4-one from similar compounds indicates its utility in creating complex heterocyclic structures. These structures are often key components in pharmaceuticals, exhibiting various biological activities (Kanno, Yamaguchi, Ichikawa, & Isoda, 1991).

Antibacterial Agents

Compounds related to the one have been utilized in the design and synthesis of novel pyrimidine associated thiazolidines. These thiazolidines exhibit antibacterial properties, indicating the potential of such compounds in developing new antibiotics or antimicrobial agents (Maddireddi, Parimi, Reddy, & Kasapu, 2017).

Antiproliferative Activities

Compounds like tert-butyl ester derivatives of carboxyalkyl isoflavones, which are structurally similar, have shown significant antiproliferative activities. This suggests the potential of your compound in cancer research, particularly in inhibiting the growth of cancer cells (Kohen et al., 2007).

properties

CAS RN

659731-59-6

Product Name

{2-[6-(2-Acetylamino-benzothiazol-4-yloxy)-pyrimidin-4-yl]-5-trifluoromethyl-phenyl}carbamic acid tert-butyl ester

Molecular Formula

C25H22F3N5O4S

Molecular Weight

545.5 g/mol

IUPAC Name

tert-butyl N-[2-[6-[(2-acetamido-1,3-benzothiazol-4-yl)oxy]pyrimidin-4-yl]-5-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C25H22F3N5O4S/c1-13(34)31-22-33-21-18(6-5-7-19(21)38-22)36-20-11-16(29-12-30-20)15-9-8-14(25(26,27)28)10-17(15)32-23(35)37-24(2,3)4/h5-12H,1-4H3,(H,32,35)(H,31,33,34)

InChI Key

JXKLZZJMXYNAFG-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC2=C(C=CC=C2S1)OC3=NC=NC(=C3)C4=C(C=C(C=C4)C(F)(F)F)NC(=O)OC(C)(C)C

Canonical SMILES

CC(=O)NC1=NC2=C(C=CC=C2S1)OC3=NC=NC(=C3)C4=C(C=C(C=C4)C(F)(F)F)NC(=O)OC(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AMG8163;  AMG-8163;  AMG 8163; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-(4-hydroxybenzo-thiazol-2-yl)-acetamide, (Example 144(c)), (96 g, 27 mmol) in DMF (200 mL) was added NaH (0.68 g, 28 mmol, 60% dispersion in oil, Aldrich) and the mixture was stirred at 0° C. for 15 min. [2-(6-Chloro-pyrimidin-4-yl)-5-trifluoromethyl-phenyl]-carbamic acid tert-butyl ester, (Example 148(b)), (10 g, 26 mmol) was then added and the reaction mixture was allowed to warm to room temperature, and stirred for 4.5 h. The reaction mixture was quenched with H2O (200 mL) and poured into a solution containing 30% ethyl acetate/hexanes (500 mL) and 1 N NaOH (800 mL). A white precipitate which formed was filtered and the filtercake was washed with H2O (100 mL) and 10% EtOAc/hexanes (100 mL). The filtercake was dried in vacuum, redissolved in an acetone/methanol mixture and adsorbed on silica gel. Purification by silica gel chromatography (2:1 EtOAc/hexanes) afforded the product as a white crystalline solid. Mp: 194–195° C. MS (ESI, pos. ion) m/z: 546 (M+1).
Quantity
96 g
Type
reactant
Reaction Step One
Name
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
[2-(6-Chloro-pyrimidin-4-yl)-5-trifluoromethyl-phenyl]-carbamic acid tert-butyl ester
Quantity
10 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{2-[6-(2-Acetylamino-benzothiazol-4-yloxy)-pyrimidin-4-yl]-5-trifluoromethyl-phenyl}carbamic acid tert-butyl ester
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{2-[6-(2-Acetylamino-benzothiazol-4-yloxy)-pyrimidin-4-yl]-5-trifluoromethyl-phenyl}carbamic acid tert-butyl ester
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{2-[6-(2-Acetylamino-benzothiazol-4-yloxy)-pyrimidin-4-yl]-5-trifluoromethyl-phenyl}carbamic acid tert-butyl ester
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{2-[6-(2-Acetylamino-benzothiazol-4-yloxy)-pyrimidin-4-yl]-5-trifluoromethyl-phenyl}carbamic acid tert-butyl ester

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